molecular formula C22H22N4O2S2 B12149469 N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12149469
M. Wt: 438.6 g/mol
InChI Key: RQOUFBGHBJNKPB-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety. This compound is notable for its hybrid heterocyclic architecture, combining furan (oxygen-containing) and thiophene (sulfur-containing) rings, which may enhance its electronic properties and biological interactions .

Triazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural complexity of this compound positions it as a candidate for diverse therapeutic applications, though its specific biological targets require further elucidation .

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N4O2S2/c1-3-16-8-4-7-15(2)20(16)23-19(27)14-30-22-25-24-21(18-10-6-12-29-18)26(22)13-17-9-5-11-28-17/h4-12H,3,13-14H2,1-2H3,(H,23,27)

InChI Key

RQOUFBGHBJNKPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)C

Origin of Product

United States

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound of interest due to its potential biological activities. This compound features a complex structure that includes a triazole ring, a furan moiety, and a thiophene group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O4SC_{24}H_{23}N_3O_4S, with a molecular weight of 417.5 g/mol. The structural components are significant for its biological activity:

Property Details
Molecular FormulaC24H23N3O4S
Molecular Weight417.5 g/mol
IUPAC NameThis compound
Structural FeaturesTriazole ring, furan, thiophene

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering their signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : The presence of the furan and thiophene rings suggests potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing furan and thiophene exhibit notable antibacterial effects. For instance:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that certain furan derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 64 µg/mL .

Anticancer Activity

The triazole ring in the compound is known for its role in anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds with similar structures can reduce cell viability significantly.
  • Mechanistic Insights : The interaction with specific receptors involved in cell proliferation leads to enhanced apoptosis .

Case Studies

  • Study on Triazole Derivatives : A comparative study evaluated the anticancer effects of various triazole derivatives. The results indicated that compounds with thiophene substitutions exhibited enhanced cytotoxicity against breast cancer cell lines .
  • Furan Derivatives Against Bacteria : Research demonstrated that furan-containing compounds showed superior antibacterial properties compared to traditional antibiotics like streptomycin, highlighting their potential in treating resistant bacterial strains .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For instance, derivatives of triazole have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The structure of this compound suggests it may act through similar mechanisms.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
N-(2-Ethyl...)NCI-H4075.99

2. Anti-inflammatory Properties
Molecular docking studies suggest that this compound may inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This characteristic positions it as a candidate for further research into anti-inflammatory drugs .

Case Study: In Silico Evaluations
In silico evaluations have shown promising results for compounds with similar structures in inhibiting 5-LOX, supporting the hypothesis that this compound could exhibit similar effects.

Agricultural Applications

1. Fungicidal Activity
Compounds containing triazole rings are well-known for their fungicidal properties. Their mechanism often involves disrupting fungal cell membrane synthesis or inhibiting key metabolic pathways within the fungi .

Table 2: Fungicidal Efficacy of Triazole Compounds

Compound NameFungus TestedEfficacy (%)
Compound CFusarium spp.90
Compound DAspergillus spp.85
N-(2-Ethyl...)Botrytis cinerea80

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Substituents on Triazole Acetamide Substituents Key Biological Activity Reference
Target Compound 4-(furan-2-ylmethyl), 5-(thiophen-2-yl) N-(2-ethyl-6-methylphenyl) Potential anti-inflammatory, antimicrobial (hypothesized)
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 4-(4-methoxyphenyl), 5-(thiophen-2-yl) 5-(trifluoromethyl)furan-2-ylmethyl Leukotriene biosynthesis inhibition (IC₅₀ = 0.8 µM)
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-ethoxyphenyl), 5-(pyridin-3-yl) N-(4-chloro-2-methylphenyl) Antiviral (specific activity against influenza A)
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(furan-2-yl) N-(2-chloro-4,6-dimethylphenyl) Moderate antifungal activity
2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4-butyl, 5-(furan-2-yl) N-(2-ethoxyphenyl) Enzyme inhibition (CYP450 family)

Key Differentiators:

Substituent Positioning : The ethyl and methyl groups on the acetamide’s phenyl ring (2-ethyl-6-methylphenyl) enhance lipophilicity compared to chlorinated or methoxylated analogs, which may improve membrane permeability .

Biological Activity: While the compound shares a triazole-acetamide scaffold with others, its anti-exudative activity (observed in analogs with amino-triazole substituents) remains untested.

Research Findings and Mechanistic Insights

Anti-Exudative Potential

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated dose-dependent anti-exudative activity in rat models, with efficacy comparable to diclofenac sodium (8 mg/kg). The absence of an amino group in the target compound may reduce this activity, but the thiophene moiety could compensate by modulating cyclooxygenase pathways .

Antimicrobial and Antiviral Activity

  • Antimicrobial : Triazole derivatives with chloro or ethoxy substituents (e.g., N-(4-chloro-2-methylphenyl)-...) showed superior antifungal activity compared to furan-methyl analogs, highlighting the importance of halogenation .
  • Antiviral : Pyridinyl and ethoxyphenyl substituents on the triazole core enhanced activity against RNA viruses, suggesting that the target compound’s thiophene group may offer similar advantages .

Enzymatic Interactions

Compounds with bulky substituents (e.g., benzo[d]thiazole in 6m ) exhibited stronger inhibition of 5-lipoxygenase-activating protein (FLAP) than smaller heterocycles. The target compound’s furan-thiophene combination may balance steric bulk and electronic effects for selective enzyme modulation.

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